Estradiol-13C6

Description

Significance of Stable Isotope Labeling in Biomedical Sciences

Stable isotope labeling has become an indispensable technique in the biomedical sciences, offering a safe and powerful way to investigate the intricate workings of biological systems. diagnosticsworldnews.com Unlike radioactive isotopes, stable isotopes are non-radioactive, which eliminates safety concerns and makes them suitable for a wide range of studies, including those involving human subjects. diagnosticsworldnews.com The core principle of this technology lies in the ability to distinguish between the labeled compound and its naturally occurring, unlabeled counterpart due to the mass difference. silantes.com

This distinction allows researchers to:

Trace Metabolic Pathways: Scientists can follow the journey of a labeled molecule as it is absorbed, distributed, metabolized, and excreted, providing a detailed picture of its metabolic fate. silantes.comsilantes.com

Enhance Detection Sensitivity: The unique mass of the labeled compound allows for highly sensitive and precise quantification using techniques like mass spectrometry. silantes.com

Elucidate Reaction Mechanisms: By tracking the isotopes through biochemical reactions, researchers can gain insights into the specific steps and transformations involved. diagnosticsworldnews.com

Improve Structural Analysis: Techniques like nuclear magnetic resonance (NMR) spectroscopy benefit from stable isotope labeling, which can enhance the resolution of molecular structures. silantes.com

Rationale for Carbon-13 Labeling in Estradiol (B170435) Research

The choice of carbon-13 for labeling estradiol is strategic. Carbon is a fundamental component of the estradiol molecule, and replacing some of its atoms with ¹³C creates a chemically identical but physically distinguishable version. medchemexpress.commedchemexpress.com This is crucial for several reasons:

Minimally Intrusive: Since ¹³C is a stable isotope of carbon, its incorporation does not significantly alter the chemical or biological properties of estradiol. spandidos-publications.com This ensures that the labeled molecule behaves in the same way as the natural hormone within a biological system.

Versatility in Analytical Techniques: Carbon-13 labeling is compatible with powerful analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comresearchgate.net These techniques can readily differentiate between the ¹²C and ¹³C forms, allowing for precise tracking and quantification.

Distinguishing Synthetic from Endogenous Steroids: Research has shown that synthetic steroids, often derived from C3 plants, have a different ¹³C to ¹²C ratio compared to endogenous steroids, which reflect a diet of both C3 and C4 plants. mit.edu This isotopic difference can be exploited to differentiate between natural and externally introduced hormones.

Overview of Estradiol-13C6 Applications in Mechanistic and Quantitative Studies

The unique properties of this compound make it a cornerstone for both mechanistic and quantitative investigations into the role of estradiol in health and disease.

Mechanistic Studies:

In mechanistic studies, this compound helps to unravel the complex biological processes in which estradiol is involved. For instance, by using tandem mass spectrometry, researchers can study the fragmentation patterns of this compound. nih.gov This allows them to deduce the structure of its metabolites and understand the specific chemical transformations that occur during its breakdown. One study used collision-induced dissociation of this compound to investigate the structure of its product ions, providing insights into the fragmentation pathways of estrogens. nih.gov

Quantitative Studies:

Quantitative analysis is a major application of this compound, particularly in the field of clinical chemistry and endocrinology. It serves as an ideal internal standard for isotope dilution mass spectrometry, which is considered the gold standard for accurate hormone measurement. usgs.gov In this method, a known amount of this compound is added to a biological sample (like serum or water). usgs.govnih.gov By comparing the mass spectrometer's signal from the labeled estradiol to the unlabeled estradiol present in the sample, researchers can calculate the precise concentration of the natural hormone. usgs.gov This technique offers high accuracy and precision, which is crucial for understanding the relationship between estrogen levels and various physiological and pathological conditions. thermofisher.com For example, this methodology has been used to measure estrogen and its metabolites in serum to investigate their link to postmenopausal breast cancer risk. nih.gov

Table 1: Research Findings using this compound

| Research Area | Key Finding | Analytical Technique | Reference |

|---|---|---|---|

| Metabolite Identification | The fragmentation pattern of this compound helped elucidate the structure of its product ions. | Tandem Mass Spectrometry | nih.gov |

| Quantitative Analysis | This compound is used as an internal standard for the accurate measurement of estradiol in water samples. | Solid-Phase Extraction, Gas Chromatography-Tandem Mass Spectrometry | usgs.gov |

| Hormone Metabolism Studies | Used as an internal standard to quantify 15 estrogens and their metabolites in serum for cancer research. | Liquid Chromatography-Tandem Mass Spectrometry | nih.gov |

| Clinical Research | Enabled the development of highly sensitive assays for estradiol and estrone (B1671321) in human plasma. | Liquid Chromatography-Tandem Mass Spectrometry | thermofisher.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Estradiol |

| This compound |

| Estrone |

| Estriol (B74026) |

| 2-hydroxyestradiol (B1664083) |

| 2-methoxyestradiol (B1684026) |

| Estrone-13,14,15,16,17,18-13C6 |

| 2-hydroxyestradiol-1,4,16,16,17-d5 |

| 2-methoxyestradiol-1,4,16,16,17-d5 |

| Estriol-2,4,17-d3 |

| 16-epiestriol-2,4,16-d3 |

| 2-hydroxyestrone |

| 2-methoxyestrone |

| 2-hydroxyestrone-3-methyl ether |

| 4-hydroxyestrone |

| 4-methoxyestrone |

| 4-methoxyestradiol |

| 16α-hydroxyestrone |

| 16-ketoestradiol |

| 16-epiestriol |

| 17-epiestriol |

| Testosterone (B1683101) |

| Carbon-13 enriched testosterone |

| Progesterone |

| Norethindrone acetate (B1210297) |

| Ethynylestradiol |

| [D4]-E2 |

| [D1]-E2 |

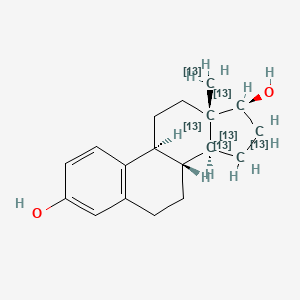

Structure

3D Structure

Properties

Molecular Formula |

C18H24O2 |

|---|---|

Molecular Weight |

278.34 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i1+1,6+1,7+1,16+1,17+1,18+1 |

InChI Key |

VOXZDWNPVJITMN-ZCVSQJKHSA-N |

Isomeric SMILES |

[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C@@H]2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Synthesis and Characterization of Estradiol 13c6 for Research Applications

Isotopic Labeling Strategies for Estradiol (B170435)

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes. For estradiol, the most common isotopes used are deuterium (B1214612) (²H) and carbon-13 (¹³C). lumiprobe.com These labeled analogs are ideal for isotope dilution mass spectrometry (IDMS), a powerful technique that enhances quantification accuracy by correcting for sample loss during preparation and for variations in instrument response. physiology.org

Deuterium (²H) Labeling: Deuterium-labeled estradiol, such as Estradiol-d3 or Estradiol-d4, is widely used. lumiprobe.comnih.gov The synthesis often involves exchange reactions or the use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). psu.edu While effective, a significant drawback of deuterium labeling is the potential for isotopic exchange, where the deuterium atoms can swap with hydrogen atoms from the solvent or during analytical procedures, compromising the standard's stability and the accuracy of quantification. caymanchem.com Furthermore, the significant mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation from the unlabeled analyte, which is not ideal for an internal standard. researchgate.net

Carbon-13 (¹³C) Labeling: Carbon-13 labeled standards, such as Estradiol-13C6, are considered superior for many applications. caymanchem.com The ¹³C labels are incorporated into the carbon skeleton of the molecule, making them insusceptible to back-exchange. google.com This stability ensures that the labeled standard behaves almost identically to the native analyte throughout sample extraction, chromatographic separation, and ionization in the mass spectrometer. foodriskmanagement.comresearchgate.net The slight mass increase due to ¹³C incorporation does not typically alter the physicochemical properties enough to cause significant retention time shifts in chromatography, ensuring co-elution with the unlabeled analyte. foodriskmanagement.com This co-elution is crucial for accurately compensating for matrix effects and variations in ionization efficiency. physiology.org

| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |

| Isotope Stability | Prone to back-exchange in certain conditions | Highly stable, no exchange |

| Chromatographic Behavior | May exhibit slight retention time shifts from native analyte researchgate.net | Co-elutes with native analyte foodriskmanagement.com |

| Synthesis Complexity | Can be simpler (e.g., exchange reactions) | Generally more complex and costly, often requiring total or partial synthesis nih.gov |

| Mass Spectrometry | Easily distinguished by mass difference | Easily distinguished by mass difference physiology.org |

| Overall Suitability as IS | Good, but with limitations | Considered the gold standard for high-precision quantification caymanchem.comfoodriskmanagement.com |

Production and Commercial Sourcing of this compound

The production of this compound is a complex process that relies on multi-step chemical synthesis. Two primary approaches are total synthesis and partial synthesis using ¹³C-labeled synthons (building blocks). nih.gov

A documented synthetic route involves the total synthesis of [1,2,3,4-¹³C] estradiol, where the labeled carbon atoms are introduced early in the process using a labeled starting material. nih.gov Another patented method describes producing ¹³C-labeled estrogen analogues by starting with a simpler ¹³C-labeled molecule, such as ¹³C-labeled phenol, and building the steroid's ring structure onto it. google.com For Estradiol-13,14,15,16,17,18-¹³C₆, the synthesis would involve starting materials where the carbon atoms destined for the D-ring and the C-18 methyl group are ¹³C isotopes. These syntheses are designed to ensure that the ¹³C incorporation is specific to the desired positions and that the isotopic enrichment is high, often 99%. google.com

Due to the specialized nature of this synthesis, this compound is primarily available from commercial suppliers that specialize in stable isotope-labeled compounds. These companies provide the compound as a neat solid or in solution, certified for chemical and isotopic purity.

Table of Commercial Sources:

| Supplier | Product Name | Reported Purity/Enrichment |

| Cambridge Isotope Laboratories, Inc. | DL-Estradiol (13,14,15,16,17,18-¹³C₆, 99%) | Chemical Purity: >98%, Isotopic Enrichment: 99% isotope.com |

| Multiple Vendors | [¹³C₆]-Estradiol | Often used in research with specified enrichment from the provider nih.govrsc.org |

Analytical Assessment of Isotopic and Chemical Purity

To serve as a reliable internal standard, this compound must be rigorously tested to confirm its identity, isotopic enrichment, and chemical purity.

Mass Spectrometric Verification of Isotopic Enrichment

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is the definitive technique for verifying isotopic enrichment. almacgroup.comnih.gov When analyzing this compound, the mass spectrometer can distinguish between the unlabeled estradiol (C₁₈H₂₄O₂) and the labeled version (¹³C₆C₁₂H₂₄O₂).

The analysis involves infusing a solution of the labeled compound into the mass spectrometer and acquiring a high-resolution mass spectrum. The instrument's high resolving power allows for the separation of the peak corresponding to the fully labeled molecule from peaks corresponding to molecules with fewer than six ¹³C atoms or natural abundance ¹³C isotopes in the unlabeled portion. almacgroup.com The relative intensities of these peaks are used to calculate the isotopic enrichment, which is the percentage of molecules that contain the desired number of heavy isotopes. For this compound, this would confirm that the mass is 6 Daltons higher than the unlabeled compound. physiology.org Collision-induced dissociation (CID) experiments in tandem mass spectrometry can further confirm the location of the labels by analyzing the fragmentation patterns. nih.gov

Typical Mass Spectrometry Parameters for Estradiol Analysis:

| Parameter | Typical Setting | Purpose |

| Ionization Mode | Negative Electrospray (ESI-) | Efficiently forms the [M-H]⁻ ion for estradiol nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | For quantification, monitors specific precursor-to-product ion transitions, enhancing sensitivity and specificity nih.gov |

| Mass Analyzer | Triple Quadrupole or High-Resolution (e.g., TOF, Orbitrap) | Triple quadrupoles are workhorses for quantification; HRMS provides high mass accuracy for purity checks almacgroup.comnih.gov |

| Collision Energy | Optimized for specific transitions (e.g., -50 eV) | To induce fragmentation of the precursor ion into specific product ions nih.gov |

Chromatographic Purity Evaluation

Chemical purity is assessed to ensure that the labeled standard is free from unlabeled analyte and other organic impurities that could interfere with the analysis. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is the standard method for this evaluation. mdpi.comresearchgate.net

The this compound material is dissolved and injected into an HPLC system. A reversed-phase column, such as a C18 column, is typically used to separate the analyte from any potential impurities based on their polarity. mdpi.comresearchgate.net The chromatogram should ideally show a single, sharp peak corresponding to this compound. The area of this main peak relative to the total area of all peaks in the chromatogram is used to calculate the chemical purity, which is often required to be >98%. isotope.comgoogle.com Coupling the HPLC to a mass spectrometer (LC-MS) allows for the simultaneous assessment of both chemical and isotopic purity in a single run. almacgroup.com

Example HPLC Conditions for Estradiol Analysis:

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 50 mm x 4.6 mm, 2.6 µm) nih.gov |

| Mobile Phase | Gradient of water (often with a modifier like ammonium (B1175870) fluoride) and an organic solvent like methanol (B129727) or acetonitrile (B52724) nih.govresearchgate.net |

| Flow Rate | 0.750 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Detection | UV or Mass Spectrometry (MS) |

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| Estradiol | (17β)-Estra-1,3,5(10)-triene-3,17-diol |

| This compound | (17β)-Estra-1,3,5(10)-triene-3,17-diol-13,14,15,16,17,18-¹³C₆ |

| Estradiol-d3 | Estradiol-2,4,17-d₃ |

| Estradiol-d4 | Estradiol-2,4,16,16-d₄ |

| Estrone (B1671321) | 3-Hydroxyestra-1,3,5(10)-trien-17-one |

| Progesterone | Pregn-4-ene-3,20-dione |

| Testosterone (B1683101) | (17β)-17-Hydroxyandrost-4-en-3-one |

Bioanalytical Method Development and Validation Utilizing Estradiol 13c6

Principles of Isotope Dilution Mass Spectrometry (ID-MS) for Estradiol (B170435) Quantification

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous (unlabeled) analyte. sigmaaldrich.com By measuring the ratio of the unlabeled to the labeled compound using a mass spectrometer, the concentration of the endogenous analyte can be determined with high accuracy and precision. This approach effectively corrects for variations in sample preparation, extraction efficiency, and instrument response. ukisotope.comscispace.com

Application of Stable Isotope-Labeled Internal Standards

In the context of estradiol quantification, a precisely weighed amount of Estradiol-13C6 is added to the biological sample (e.g., serum, plasma, urine) at the beginning of the analytical workflow. ukisotope.comthermofisher.com This "spiked" sample then undergoes various preparation steps, such as liquid-liquid extraction or solid-phase extraction, to isolate the estrogens. mdpi.comnih.gov During these steps, any loss of the analyte will be accompanied by a proportional loss of the internal standard.

Following extraction, the sample is often derivatized to improve its chromatographic and mass spectrometric properties. mdpi.comdphen1.com The final extract is then injected into a mass spectrometer, typically coupled with a chromatographic system. The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios corresponding to both the native estradiol and this compound. The ratio of the signal intensities of these two species is then used to calculate the concentration of the endogenous estradiol in the original sample. nih.gov

Chromatographic Separation Techniques

Chromatography is an essential component of ID-MS methods for estradiol analysis, serving to separate estradiol and its metabolites from other endogenous compounds in the sample that could interfere with the measurement. Both liquid chromatography (LC) and gas chromatography (GC) are widely used for this purpose. nih.gov

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common technique for estradiol quantification in clinical and research settings. nih.govnih.gov

Reversed-phase chromatography is the predominant LC mode used. A C18 column is frequently employed to separate estrogens based on their hydrophobicity. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a small amount of an additive like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization efficiency and sensitivity. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a wide range of estrogen metabolites within a reasonable run time. nih.govaacrjournals.org

Table 1: Example of LC Gradient for Estradiol Analysis

| Time (min) | % Solvent A (e.g., 0.1% Formic Acid in Water) | % Solvent B (e.g., Methanol) |

|---|---|---|

| 0.0 | 28 | 72 |

| 75.0 | 15 | 85 |

| 75.1 | 0 | 100 |

| 88.0 | 0 | 100 |

| 88.1 | 28 | 72 |

| 100.0 | 28 | 72 |

This is an illustrative example based on published methods. nih.govaacrjournals.org Actual conditions will vary depending on the specific application, column, and instrumentation.

Gas Chromatography (GC) Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) has historically been considered a gold standard for steroid hormone analysis. nih.gov For GC analysis, estradiol and its metabolites must first be derivatized to increase their volatility and thermal stability. dphen1.comunito.it A common derivatization procedure involves converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. dphen1.comnih.gov

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the different boiling points and interactions of the analytes with the stationary phase of the column. researchgate.net The temperature of the GC oven is programmed to increase over time to facilitate the elution of compounds with different volatilities. unito.itresearchgate.net

Table 2: Example of GC Oven Temperature Program for Estradiol Analysis

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |

|---|---|---|---|

| Initial | 200 | 2.0 | - |

| Ramp 1 | 225 | 0.0 | 8 |

| Ramp 2 | 234 | 3.0 | 3 |

| Ramp 3 | 315 | 3.0 | 40 |

This is an illustrative example based on published methods. unito.it Actual conditions will vary depending on the specific application, column, and derivatization agent.

Optimization of Chromatographic Conditions for Estradiol and its Metabolites

The optimization of chromatographic conditions is critical to achieve accurate and reliable quantification of estradiol and its numerous metabolites. The goal is to obtain sufficient separation (resolution) between all analytes of interest and any interfering substances within the shortest possible analysis time.

Key parameters that are optimized include:

Column Chemistry: The choice of stationary phase (e.g., C18, C8 for LC; various polysiloxanes for GC) is crucial for achieving the desired selectivity. nih.govresearchgate.netresearchgate.net

Mobile Phase/Carrier Gas: In LC, the composition and gradient of the mobile phase are adjusted to optimize separation. nih.govrsc.org In GC, the flow rate of the carrier gas affects efficiency. researchgate.net

Temperature: Both LC column temperature and GC oven temperature programming have a significant impact on retention times and peak shapes. nih.govunito.it

Flow Rate: The mobile phase flow rate in LC affects both separation efficiency and analysis time. nih.gov

Design of Experiment (DoE) is a statistical approach that can be systematically used to optimize these multiple parameters simultaneously, leading to a robust and efficient chromatographic method. unito.it The ultimate aim is to develop a method that can reliably separate and quantify estradiol and its key metabolites, such as estrone (B1671321) and estriol (B74026), as well as various hydroxylated and methoxylated forms, which may be present in the biological sample. nih.govnih.govunito.it

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) has become the gold standard for the quantification of steroid hormones like estradiol due to its high sensitivity and specificity. discountedlabs.com When coupled with a stable isotope-labeled internal standard such as this compound, isotope dilution mass spectrometry provides the most accurate results. oup.com

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a powerful technique that enhances the specificity of detection by performing two stages of mass analysis. In a typical MS/MS experiment for estradiol quantification, the precursor ion corresponding to estradiol (or its derivative) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. nih.govethernet.edu.et This process significantly reduces background noise and interferences from other compounds in the sample matrix. nih.gov The use of this compound as an internal standard, which has identical chemical properties and fragmentation patterns but a different mass, allows for precise quantification. tandfonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for estradiol analysis. ethernet.edu.et It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. ethernet.edu.et The development of LC-MS/MS methods often involves optimizing chromatographic conditions to separate estradiol from its isomers and other endogenous steroids, as well as tuning the mass spectrometer parameters for optimal signal intensity. anapharmbioanalytics.com

High-Resolution Mass Spectrometry for Enhanced Specificity

High-resolution mass spectrometry (HRMS) offers an even greater level of specificity by providing very accurate mass measurements. This capability allows for the differentiation of compounds with very similar nominal masses, which can be a challenge for standard resolution mass spectrometers. While tandem mass spectrometry provides a high degree of specificity, HRMS can further reduce the potential for isobaric interferences, which are compounds with the same nominal mass as the analyte of interest. In some cases, high-resolution mass filters can be highly effective in minimizing chemical noise. google.com

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Techniques

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted analysis modes performed on triple quadrupole mass spectrometers. tandfonline.com These techniques are renowned for their exceptional sensitivity and selectivity. tandfonline.com In an SRM/MRM experiment, a specific precursor ion-to-product ion transition is monitored for the analyte and its internal standard. For estradiol and this compound, specific mass transitions are selected to ensure that only these compounds are detected and quantified. nih.gov

The process involves selecting the precursor ion in the first quadrupole (Q1), fragmenting it in the second quadrupole (Q2, the collision cell), and then selecting a specific fragment ion in the third quadrupole (Q3) for detection. tandfonline.com By monitoring multiple transitions for each compound (MRM), the confidence in the identification and quantification is further increased. usda.gov This targeted approach allows for the development of highly robust and sensitive assays capable of measuring very low concentrations of estradiol in complex biological samples. nih.govthermofisher.com

Derivatization Strategies for Enhanced Analytical Sensitivity

To overcome the challenges of low ionization efficiency and achieve the sub-picogram per milliliter detection limits required for certain clinical applications, various derivatization strategies are employed. thermofisher.com Derivatization modifies the estradiol molecule to improve its chromatographic behavior and, more importantly, to enhance its ionization efficiency in the mass spectrometer. nih.gov The use of this compound is critical in these methods as it undergoes the same derivatization reaction, ensuring accurate correction for any variability in the derivatization process.

Pre-ionization Derivatives (e.g., Girard T, N-methyl-nicotinic acid derivatives)

Pre-ionization derivatization involves attaching a permanently charged group to the analyte molecule. This strategy significantly enhances the sensitivity of detection by electrospray ionization (ESI) mass spectrometry.

Girard T Derivatives: Girard's Reagent T reacts with the ketone group of steroids to introduce a quaternary ammonium group. acs.org This pre-charged derivative provides extremely high sensitivity, enabling the analysis of estrone (which can be formed from estradiol) in the sub-femtogram range on-column. nih.govnih.gov This approach is particularly useful for quantifying low levels of estrogens in postmenopausal women. nih.gov

N-methyl-nicotinic acid derivatives: Derivatization with N-methyl-nicotinic acid N-hydroxysuccinimide ester introduces a quaternary amine to the phenolic hydroxyl group of estrogens. capes.gov.br This makes the analyte permanently charged, leading to highly efficient separation and detection. capes.gov.br Methods using this derivatization have been developed for the comparative quantification of multiple estrogen metabolites. capes.gov.brlongdom.org

Electron Capturing Derivatives (e.g., Pentafluorobenzyl)

Electron capturing derivatization is primarily used in conjunction with gas chromatography-mass spectrometry (GC-MS) utilizing negative chemical ionization (NCI). This technique offers exceptional sensitivity for electronegative compounds.

Pentafluorobenzyl (PFB) Derivatives: The phenolic hydroxyl group of estradiol can be derivatized with pentafluorobenzyl bromide (PFBBr). researchgate.net The resulting PFB ether is highly electronegative and readily captures electrons in the NCI source, leading to a significant increase in signal intensity. shimadzu.co.kr This allows for the detection of estradiol at very low concentrations, often in the picogram per milliliter range in plasma samples. scispec.co.th GC-MS/MS methods using PFB derivatization have demonstrated the ability to detect as low as 55 femtograms of estradiol on-column. scispec.co.th

Stable Isotope-Coded Derivatization Approaches

Stable isotope-coded derivatization is a powerful strategy to enhance the sensitivity and specificity of estradiol quantification by liquid chromatography-mass spectrometry (LC-MS/MS). This approach involves labeling the analyte and a stable isotope-labeled internal standard with a derivatizing agent. In some applications, a deuterated derivatizing agent is used in conjunction with the non-deuterated version to create a distinct mass shift, facilitating multiplexed analysis.

One common derivatization agent is dansyl chloride. thermofisher.comthermofisher.com The derivatization of estrogens, including estradiol, with dansyl chloride significantly improves ionization efficiency in positive electrospray ionization (ESI) mode, leading to lower limits of quantitation. nih.govthermofisher.com For instance, a method utilizing dansyl chloride derivatization achieved a lower limit of quantitation (LLOQ) of 2.00 pg/mL for estradiol in plasma. e-b-f.eu Other derivatizing agents that have been evaluated include pyridine-3-sulfonyl chloride and 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride. thermofisher.com Another advanced derivatization strategy involves the use of 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation, which has been shown to yield derivatives with improved stability. nih.gov

The use of a stable isotope-labeled internal standard like this compound is critical in these derivatization workflows. psu.eduthermofisher.comnih.gov It undergoes the same derivatization reaction as the endogenous estradiol, compensating for any variability in reaction efficiency and ensuring accurate quantification. researchgate.net

Sample Preparation Protocols for Complex Biological Matrices

The removal of interfering substances from complex biological matrices like plasma and serum is essential for reliable quantification of estradiol. thermofisher.com Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common sample preparation techniques employed. nih.govnih.gov

SPE is a highly effective technique for cleaning up and concentrating estrogens from biological samples. psu.edu It is often favored for its efficiency and can be automated for high-throughput analysis. thermofisher.com Various SPE sorbents and protocols have been developed for estradiol analysis.

Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been demonstrated to provide cleaner extracts compared to other methods, leading to a significant reduction in matrix effects. psu.edu For example, a method using SOLA™ SCX, a mixed-mode cation exchange SPE device, was successful in extracting ethinyl estradiol from human plasma. thermofisher.com Another approach utilized miniaturized SPE cartridges on a robotic autosampler for the analysis of estradiol and its metabolites in serum and plasma, achieving LLOQs in the low pg/mL range. thermofisher.com

The following table summarizes representative SPE protocols for estradiol analysis:

| SPE Cartridge | Sample Type | Sample Pre-treatment | Elution Solvent |

| SOLA SCX 10 mg/1 mL | Human Plasma | Dilution with 5 mM ammonium formate (B1220265) (pH 4.5) | Methanol |

| Miniaturized SPE cartridges | Human Serum/Plasma | Spiked with internal standards | Methanol (80 µL) |

| MassTrak C18 OSM Cartridge | Human Plasma | Pre-extraction with an SPE plate using MTBE | Eluted directly onto the analytical column |

This table is for illustrative purposes and specific protocols may vary.

LLE is a widely used, cost-effective method for the primary extraction of estrogens. nih.govaustinpublishinggroup.com It involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. austinpublishinggroup.com

A common LLE protocol for estradiol involves extraction with a mixture of hexane (B92381) and ethyl acetate (B1210297). e-b-f.eunih.gov For instance, a 9:1 mixture of hexane:ethyl acetate has been used for the extraction of estradiol and estrone from serum. nih.govgoogle.com Another solvent mixture used is tert-butylmethyl ether (TBME). medrxiv.org In one method, after spiking plasma with internal standards, 2 mL of MTBE were used for extraction. thermofisher.com

The table below provides examples of LLE protocols for estradiol extraction:

| Extraction Solvent | Sample Type | Sample Volume | Key Steps |

| Hexane/Ethyl Acetate (9/1) | Plasma | 500 µL | Vortex for 5 min, centrifuge, transfer organic layer, evaporate to dryness. e-b-f.eu |

| tert-butylmethyl ether (TBME) | Serum | 250 µL | Spike with internal standards, extract with TBME, separate layers, evaporate. medrxiv.org |

| Hexane:Methyl-tert-butyl ether (MTBE) (9:1) | Serum | Not specified | Spike with stable isotopic internal standard, extract, centrifuge, dry down. nih.gov |

This table is for illustrative purposes and specific protocols may vary.

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, represent a significant challenge in LC-MS/MS bioanalysis. bataviabiosciences.comresearchgate.net These effects can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of quantitative results. bataviabiosciences.comnih.gov

Several strategies are employed to mitigate matrix effects:

Optimized Sample Preparation: Thorough sample cleanup using techniques like SPE, particularly mixed-mode SPE, is crucial for removing phospholipids (B1166683) and other interfering substances. psu.educhromatographyonline.com

Chromatographic Separation: Modifying chromatographic conditions to separate the analyte of interest from interfering compounds is an effective approach. chromatographyonline.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the assay has sufficient sensitivity. nih.govchromatographyonline.com

Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. medrxiv.org Since this compound has nearly identical physicochemical properties to estradiol, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data analysis. medrxiv.orgchromatographyonline.com

Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples (e.g., charcoal-stripped serum) helps to compensate for matrix effects. e-b-f.eunih.gov

The effectiveness of these strategies can be assessed using methods like post-column infusion, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs. chromatographyonline.com

Liquid-Liquid Extraction (LLE)

Method Validation Parameters for Quantitative Assays

The validation of bioanalytical methods is essential to ensure their reliability for their intended purpose. Key validation parameters include linearity, accuracy, precision, and the lower limit of quantitation (LLOQ). uliege.be

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range. annlabmed.org A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the nominal concentration of the calibrators. nih.gov

For estradiol assays, calibration curves are typically prepared in a surrogate matrix, such as charcoal-stripped serum, to minimize interference from endogenous levels of the hormone. e-b-f.euthermofisher.com Linearity is assessed by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be greater than 0.99. nih.govmedrxiv.org

The following table shows typical linearity ranges and correlation coefficients reported for estradiol assays:

| Linearity Range | Correlation Coefficient (r or R²) | Matrix | Reference |

| 2.6 - 625 pg/mL | > 0.99 | Serum | nih.gov |

| 2 - 500 pg/mL | > 0.99 | Human Serum/Plasma | thermofisher.com |

| 62 - 2000 pg/mL | > 0.99 | Not specified | nih.gov |

| 1.29 - 624 pg/mL | 0.9997 | 5% BSA | oup.com |

| 20 - 10,000 pg/mL | Not specified | Plasma | thermofisher.com |

This table presents data from various studies and is for illustrative purposes.

The choice of regression model (e.g., linear, weighted linear) is also a critical aspect of calibration curve development. nih.govannlabmed.org A 1/x or 1/x² weighting is often used to improve accuracy at the lower end of the calibration range. nih.gov

Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) Assessment

The determination of the lower limit of quantification (LLOQ) and limit of detection (LOD) is a fundamental aspect of method validation, establishing the sensitivity of an analytical procedure. The LLOQ is defined as the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, typically with a precision of better than 20% and accuracy between 80% and 120%. nih.gov The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of the system, often defined by a signal-to-noise ratio greater than 3. nih.gov

In methods utilizing this compound, the achieved LLOQ and LOD for estradiol are influenced by various factors including the sample matrix, extraction procedure, and the sensitivity of the mass spectrometer. For instance, in the analysis of estrogens in drinking water following EPA Method 539, LODs for estradiol have been reported to range from 0.03 to 0.7 ng/L. lcms.cz In human plasma, a method involving liquid-liquid extraction and derivatization achieved an LLOQ of 2 pg/mL for unconjugated estradiol. anapharmbioanalytics.com Another highly sensitive LC-MS/MS method for human serum, which did not use derivatization, reported an LLOQ of less than 0.5 pg/mL for estradiol. researchgate.net

The use of derivatization agents can further enhance sensitivity. One such method, using a novel derivatization procedure to form N-methyl pyridinium-3-sulfonyl (NMPS) derivatives, achieved an LLOQ of 1 fg on-column for estradiol in human serum. nih.gov Another study employing derivatization with 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) reported LLOQs in the range of 0.43–2.17 pg on-column. nih.gov

The following table summarizes the LLOQ and LOD values for estradiol from various studies that likely utilized this compound or similar stable isotope-labeled internal standards.

Table 1: LLOQ and LOD Data for Estradiol Analysis

| Matrix | Method Highlights | LLOQ | LOD |

|---|---|---|---|

| Human Plasma | LC-MS/MS with liquid-liquid extraction and derivatization | 2 pg/mL | Not Reported |

| Human Serum | LC-MS/MS without derivatization | <0.5 pg/mL | Not Reported |

| Human Serum | LC-MS/MS with NMPS derivatization | 1 fg on column | Not Reported |

| Human Plasma | LC-MS/MS with PPZ derivatization | 0.43–2.17 pg on column | >3 Signal-to-Noise Ratio |

| Drinking Water | EPA Method 539 | Not Reported | 0.03–0.7 ng/L |

Evaluation of Analytical Precision and Accuracy

Analytical precision refers to the closeness of repeated measurements, typically expressed as the coefficient of variation (%CV), while accuracy describes the closeness of a measured value to the true value, often expressed as a percentage of the nominal concentration. nih.gov The use of this compound as an internal standard is instrumental in achieving high precision and accuracy by correcting for variations in sample preparation and instrument response.

Validation studies for bioanalytical methods consistently demonstrate excellent precision and accuracy. For example, a method for analyzing estrogens in human serum reported intra- and inter-day precision values within the acceptable range at low, medium, and high quality control (QC) concentrations. nih.gov In another study, the intra-run precision for estradiol was less than 9.00% for low- and high-level samples, with inter-run precision of 15.2% and 5.43% for low- and high-level samples, respectively. researchgate.net

In the context of EPA Method 539 for drinking water analysis, a study using β-Estradiol-13C6 as an internal standard demonstrated excellent accuracy and precision. jenck.com For four replicate extracts, the relative standard deviations (RSDs) ranged from 1.3% to 6.5%, and recoveries were between 85% and 97%. jenck.com Another modification of this method reported accuracy ranging from 86.7% to 117.3% and precision from 9.0% to 13.1%. clinichrom.com

The table below presents precision and accuracy data from various studies.

Table 2: Precision and Accuracy Data for Estradiol Analysis

| Matrix | QC Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| Human Serum | Low | <9.00 | 15.2 | Not Reported |

| Human Serum | High | <9.00 | 5.43 | Not Reported |

| Drinking Water | Mid-level fortification | 1.3 - 6.5 (as %RSD) | Not Reported | 85 - 97 |

| Drinking Water | Not Specified | 9.0 - 13.1 | Not Reported | 86.7 - 117.3 |

Development and Evaluation of Reference Measurement Procedures (RMPs)

Reference Measurement Procedures (RMPs) are analytical methods of the highest metrological order, designed to produce results with the smallest uncertainty. acs.orgnist.gov These procedures are crucial for establishing the traceability of routine analytical methods and for the value assignment of certified reference materials (CRMs). researchgate.netacs.orgnist.gov Isotope dilution mass spectrometry (ID-MS), often coupled with liquid chromatography (ID-LC-MS/MS), is the cornerstone of RMPs for steroid hormones, with this compound playing a vital role as the internal standard. acs.orgnih.gov

The development of an RMP for estradiol in human serum involves rigorous evaluation of all potential sources of uncertainty. acs.orgnist.gov This includes the characterization of the primary calibrator, the assessment of extraction efficiency, and the investigation of potential interferences. acs.orgcore.ac.uk A candidate RMP developed by the Centers for Disease Control and Prevention (CDC) for total 17β-estradiol in human serum demonstrated high precision, with intra-assay, inter-assay, and total percent CVs of 2.7%, 1.3%, and 2.4%, respectively. core.ac.ukcdc.gov This method showed excellent agreement with established RMPs and no significant bias when compared to CRMs. core.ac.ukcdc.gov

Another RMP developed by the National Institute of Standards and Technology (NIST) also demonstrated good accuracy and precision. acs.org This method, which utilized a deuterated estradiol internal standard and derivatization with dansyl chloride, showed excellent reproducibility with within-set CVs from 0.6% to 2.2% and between-set CVs from 0.2% to 0.4%. researchgate.net The accuracy was confirmed by comparing results for CRMs with their certified values, showing a mean difference of only 1.1%. nist.gov

The data below highlights the performance characteristics of developed RMPs for estradiol.

Table 3: Performance Characteristics of Estradiol Reference Measurement Procedures

| RMP Developer | Internal Standard Type | Key Methodological Feature | Precision (%CV) | Accuracy Highlights |

|---|---|---|---|---|

| CDC | Isotope Dilution | No derivatization | Intra-assay: 2.7, Inter-assay: 1.3, Total: 2.4 | No significant bias against CRMs |

| NIST | Deuterated Estradiol | Dansyl chloride derivatization | Within-set: 0.6-2.2, Between-set: 0.2-0.4 | Mean difference of 1.1% with certified values |

Applications of Estradiol 13c6 in Metabolic Pathway Research

Tracing Estradiol (B170435) Biotransformation Pathways

The metabolism of estradiol is a multifaceted process involving hydroxylation, methylation, and conjugation reactions, primarily in the liver but also in other tissues. pharmgkb.orgpsu.edu Estradiol-13C6 serves as a powerful tracer, enabling the accurate tracking and quantification of its metabolic fate. By introducing this compound into biological systems, scientists can distinguish the administered estrogen from its endogenous counterparts, allowing for clear identification of its metabolic products through techniques like mass spectrometry. nih.govnih.gov

Elucidation of Hydroxylation Pathways (e.g., 2-, 4-, 16α-Hydroxylation)

Hydroxylation is a critical initial step in estradiol metabolism, catalyzed by cytochrome P450 (CYP) enzymes. psu.edunih.gov This process adds a hydroxyl group to the estradiol molecule at various positions, primarily C2, C4, and C16. wikipedia.orgdoctorsdata.com The resulting metabolites, known as catechol estrogens (2- and 4-hydroxyestradiol) and estriol (B74026) (from 16α-hydroxyestrone), have distinct biological activities. doctorsdata.com

The 2-hydroxylation pathway is generally considered the major route, producing metabolites with low estrogenic activity. doctorsdata.comnih.gov Conversely, the 4-hydroxylation pathway can lead to the formation of reactive quinones that may cause DNA damage. nih.govwikipedia.org The 16α-hydroxylation pathway results in metabolites like 16α-hydroxyestrone, which is a potent estrogenic molecule. nih.gov

Table 1: Major Hydroxylation Pathways of Estradiol

| Pathway | Key Enzymes | Primary Metabolites | Biological Significance |

| 2-Hydroxylation | CYP1A1, CYP1A2, CYP3A4 | 2-Hydroxyestrone, 2-Hydroxyestradiol (B1664083) | Generally considered a safer pathway with less estrogenic metabolites. doctorsdata.comnih.gov |

| 4-Hydroxylation | CYP1B1 | 4-Hydroxyestrone, 4-Hydroxyestradiol (B23129) | Can lead to the formation of genotoxic quinones. nih.govwikipedia.org |

| 16α-Hydroxylation | CYP3A4 | 16α-Hydroxyestrone, Estriol | Produces metabolites with significant estrogenic activity. nih.govdutchtest.com |

Investigation of Methylation Reactions (e.g., Catechol-O-methyltransferase)

Following hydroxylation, the resulting catechol estrogens (2- and 4-hydroxyestradiol) can undergo methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). pharmgkb.orgnih.gov This process is a crucial detoxification step, converting the potentially reactive catechol estrogens into more stable and less active methoxyestrogens, such as 2-methoxyestradiol (B1684026) and 4-methoxyestradiol. endoaxis.comnih.gov

This compound is instrumental in studying the efficiency of this methylation process. After administering this compound, researchers can measure the formation of 13C6-labeled 2-hydroxyestrogens and their subsequent conversion to 13C6-labeled 2-methoxyestrogens. nih.gov This allows for the direct assessment of COMT activity in various biological systems. endoaxis.com Understanding the rate of methylation is critical, as reduced COMT activity can lead to an accumulation of catechol estrogens, which have been implicated in oxidative stress and DNA damage. doctorsdata.comnih.gov

Analysis of Conjugation Reactions (Sulfation, Glucuronidation)

Conjugation is a Phase II metabolic process that increases the water solubility of estrogens and their metabolites, facilitating their excretion from the body. numberanalytics.comnumberanalytics.com The two primary conjugation reactions for estrogens are sulfation and glucuronidation. nih.govnih.gov

Sulfation: Catalyzed by sulfotransferase (SULT) enzymes, this reaction adds a sulfate (B86663) group to estrogens. numberanalytics.comnih.gov

Glucuronidation: This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, which attach a glucuronic acid molecule to the estrogen. numberanalytics.comnih.gov

This compound has been used to create stable isotope-labeled internal standards for the quantitative analysis of these conjugated metabolites. nih.govupf.edu By employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with these internal standards, researchers can accurately measure the levels of sulfated and glucuronidated estrogen metabolites in biological samples such as urine and plasma. nih.govnih.gov This provides a clear picture of the efficiency of these crucial detoxification pathways. numberanalytics.com

Identification of Novel and Reactive Metabolites

The use of stable isotope-labeled compounds like this compound is particularly valuable for identifying previously uncharacterized or transient reactive metabolites. mdpi.com Reactive metabolites are unstable and can bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. mdpi.comnih.gov

By incubating this compound with liver microsomes in the presence of trapping agents, scientists can capture and identify these reactive intermediates. The distinct isotopic signature of the 13C6 label helps to differentiate these metabolites from the complex background of endogenous molecules, facilitating their structural elucidation. mdpi.com This approach has been crucial in confirming the formation of various known metabolites and discovering new ones, thereby expanding our understanding of the complete metabolic profile of estradiol. mdpi.com

Enzymatic Reaction Kinetics and Mechanisms

This compound is a valuable tool for investigating the kinetics and mechanisms of the enzymes involved in its metabolism. By using a labeled substrate, researchers can precisely measure reaction rates and determine key kinetic parameters such as Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximum velocity). nih.govnih.gov

Role of Cytochrome P450 Enzymes in Estradiol Metabolism

Cytochrome P450 (CYP) enzymes are central to the Phase I metabolism of estradiol, primarily catalyzing hydroxylation reactions. psu.edunih.gov Different CYP isoforms exhibit distinct specificities for the various hydroxylation sites on the estradiol molecule. psu.edu For example, CYP1A1, CYP1A2, and CYP3A4 are primarily involved in 2-hydroxylation, while CYP1B1 specifically catalyzes 4-hydroxylation. psu.edunih.gov

Table 2: Key Cytochrome P450 Enzymes in Estradiol Hydroxylation

| Enzyme | Primary Reaction | Location | Significance |

| CYP1A1 | 2-Hydroxylation | Extrahepatic tissues (e.g., breast, uterus) | Local metabolism in target tissues. psu.edunih.gov |

| CYP1A2 | 2-Hydroxylation | Liver | Major contributor to hepatic estradiol metabolism. psu.edunih.gov |

| CYP1B1 | 4-Hydroxylation | Estrogen target tissues (e.g., breast, ovary) | Local formation of potentially carcinogenic 4-hydroxyestradiol. psu.edunih.gov |

| CYP3A4 | 2- and 16α-Hydroxylation | Liver | Involved in multiple hydroxylation pathways. psu.edunih.gov |

Activity of Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes critical for the modulation of steroid hormone activity. nih.gov They catalyze the interconversion of potent steroids and their less active metabolites. In estrogen metabolism, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are particularly important as they regulate the balance between the potent 17β-estradiol (E2) and the weaker estrone (B1671321) (E1). nih.govmdpi.com For example, 17β-HSD type 1 converts E1 to the more potent E2, amplifying estrogenic effects, while other types, like 17β-HSD type 2, catalyze the reverse, oxidative reaction, converting E2 back to E1. nih.govnih.gov

The activity of these enzymes is a key area of investigation in hormone-dependent diseases. This compound serves as a crucial tool in assays designed to measure HSD activity. In these assays, a labeled substrate, such as this compound, is incubated with tissues or cells. The rate of its conversion to the corresponding labeled metabolite (e.g., Estrone-13C6) is then measured using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise quantification of the enzymatic rate, providing insights into the metabolic phenotype of the tissue under study. The use of the stable isotope label ensures that the measurements are not confounded by the presence of endogenous, unlabeled steroids. mdpi.com

| Enzyme | Function | Relevance in Estradiol Metabolism |

|---|---|---|

| 17β-HSD Type 1 | Catalyzes the conversion of Estrone (E1) to 17β-Estradiol (E2). nih.govmdpi.com | Increases local concentrations of potent estradiol, implicated in estrogen-dependent diseases. mdpi.com |

| 17β-HSD Type 2 | Catalyzes the conversion of 17β-Estradiol (E2) to Estrone (E1). nih.govnih.gov | Reduces local concentrations of potent estradiol, acting as a protective modulator. nih.gov |

| 17β-HSD Type 14 | Also involved in the NAD+-mediated conversion of estrone to estradiol. nih.gov | Contributes to the pool of active estradiol in tissues. nih.gov |

Studies on Steroid Sulfatase and Aromatase Activities

The biosynthesis of estrogens in peripheral tissues, particularly after menopause, relies heavily on two key enzymes: aromatase and steroid sulfatase (STS). eurekaselect.comnih.gov Aromatase, a cytochrome P450 enzyme, is responsible for converting androgens into estrogens. eurekaselect.comnih.gov Steroid sulfatase acts on a different part of the pathway, hydrolyzing inactive steroid sulfates, such as estrone-3-sulfate (E1S), to release active steroids like estrone (E1), which can then be converted to estradiol. nih.gov This "sulfatase pathway" is a significant source of active estrogens in hormone-dependent tumors. nih.govfrontiersin.org

Given their critical role in providing fuel for estrogen-dependent cancers, both aromatase and STS are major therapeutic targets. eurekaselect.comnih.gov Research into the efficacy of inhibitors for these enzymes often employs stable isotope-labeled steroids. While this compound is not a direct substrate for these enzymes, it is an essential analytical standard for quantifying the end-product of these pathways. For instance, to measure the combined activity of the sulfatase and 17β-HSD pathways, a labeled precursor like estrone-3-sulfate could be introduced, and the subsequent formation of this compound (if the label is carried through) or unlabeled estradiol (with this compound as an internal standard) would be quantified. This provides a direct measure of the pathway's flux and the effectiveness of potential inhibitors. nih.gov

| Enzyme | Function | Role in Estrogen Biosynthesis |

|---|---|---|

| Aromatase (CYP19A1) | Converts androgens (e.g., androstenedione, testosterone) to estrogens (e.g., estrone, estradiol). eurekaselect.comnih.gov | The final and irreversible step in estrogen synthesis from androgen precursors. nih.gov |

| Steroid Sulfatase (STS) | Hydrolyzes inactive steroid sulfates (e.g., estrone-3-sulfate) to active, unconjugated steroids. nih.govnih.gov | Provides a reservoir of precursors for conversion into potent estrogens within target tissues. nih.gov |

Metabolic Flux Analysis (MFA) and Isotope Tracer Analysis (ITA)

Metabolic Flux Analysis (MFA) and Isotope Tracer Analysis (ITA) are powerful techniques used to unravel the complexities of metabolic networks. nih.govmdpi.com These methods rely on the use of isotopically labeled molecules, or tracers, to follow the flow of atoms through metabolic pathways. mdpi.comtechnologynetworks.com

Understanding Precursor-Product Relationships in Metabolic Networks

A fundamental goal of metabolic research is to map the connections between different molecules in a pathway—the precursor-product relationships. nih.gov Isotope tracers are essential for unequivocally establishing these links. pnas.org For example, to prove that testosterone (B1683101) is a direct precursor to estradiol via the aromatase pathway, a study might administer labeled testosterone. The subsequent detection of the isotopic label in the estradiol pool would confirm this conversion. In such experiments, this compound plays a vital role as an internal standard. medchemexpress.com By adding a precise amount of this compound to the analytical sample, it is possible to accurately quantify the absolute amount of newly formed labeled estradiol derived from the precursor, thereby elucidating the structure and flow of the metabolic network. nih.govpnas.org

In Vitro and Ex Vivo Metabolism Studies

In vitro and ex vivo systems provide controlled environments to study specific aspects of metabolism without the complexity of a whole organism.

Microsomal Metabolism Investigations

Liver microsomes are vesicles formed from the endoplasmic reticulum that are enriched with drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. dls.combioivt.com They are a standard tool for investigating the metabolic fate of compounds. dls.com In these studies, a compound of interest is incubated with liver microsomes (often from human or rat sources) and necessary cofactors. nih.govpsu.edu

To study estradiol metabolism, this compound can be used directly as the substrate or as an internal standard when incubating unlabeled estradiol. mdpi.com The primary goal is to identify the metabolites produced and the specific enzymes responsible. For estradiol, major metabolic routes include hydroxylation reactions catalyzed by CYP enzymes, leading to the formation of catechol estrogens such as 2-hydroxyestradiol and 4-hydroxyestradiol. nih.govnih.gov Using a labeled substrate like this compound is advantageous as it allows its metabolites to be clearly distinguished from any interfering compounds present in the complex microsomal matrix, ensuring accurate identification and quantification. mdpi.com

| Metabolite Identified | Metabolic Reaction | Key Enzymes Involved |

|---|---|---|

| Estrone | Oxidation | 17β-HSD nih.gov |

| 2-Hydroxyestradiol | Aromatic Hydroxylation | CYP1A1, CYP1A2, CYP3A nih.gov |

| 4-Hydroxyestradiol | Aromatic Hydroxylation | CYP1B1 nih.gov |

| Estriol | 16α-Hydroxylation | CYP3A family nih.gov |

Cellular Metabolism and Biotransformation in Specific Tissues

The metabolism of estradiol is not uniform throughout the body; it is highly dependent on the specific enzymes present in different tissues. nih.gov The use of this compound allows researchers to investigate this tissue-specific biotransformation with high accuracy. nih.govinsidescientific.com When this compound is introduced into in vitro tissue preparations or administered in vivo, its metabolic products can be identified and quantified, providing a clear picture of cellular metabolism in specific locations. nih.govnih.gov

The liver is the primary site of estrogen metabolism. pharmgkb.org Here, estradiol undergoes extensive biotransformation, primarily through oxidation via cytochrome P450 (CYP) enzymes, followed by conjugation reactions. pharmgkb.orgdrugbank.com Studies using isotopically labeled estrogens in human and rat liver microsomes have been crucial for identifying metabolites. nih.gov Key oxidative pathways include hydroxylation at the C2, C4, and C16 positions, creating catechol estrogens and estriol. pharmgkb.orgresearchgate.net These hydroxylated metabolites can then be further metabolized through methylation by catechol-O-methyltransferase (COMT) or conjugated with sulfates or glucuronic acid by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) to facilitate excretion. pharmgkb.org

Beyond the liver, estrogen metabolism occurs in various target tissues, including the breast, uterus, brain, and adipose tissue, which express the necessary metabolic enzymes. nih.govnih.gov This local metabolism can significantly influence estrogenic activity within the cell. nih.gov For instance, research comparing subcutaneous and visceral adipose tissue in postmenopausal women found that subcutaneous fat was more effective at converting estrone to the more potent estradiol. oup.com In visceral fat, this conversion rate was positively correlated with waist circumference. oup.com Similarly, studies on breast tissue have shown that it contains different concentrations of estrogen metabolites compared to urine, highlighting the importance of local metabolic activity. nih.gov The conversion of estradiol to estrone and subsequent hydroxylation at the C2 and C16 positions are key pathways observed in breast tissue. nih.gov The use of this compound in such studies helps to trace these local conversions and understand their physiological and pathological implications. insidescientific.comnih.gov

| Metabolic Pathway | Key Enzymes | Primary Tissues | Resulting Metabolites | Research Findings |

|---|---|---|---|---|

| Oxidation (Hydroxylation) | Cytochrome P450 (CYP1A1, CYP1A2, CYP3A4) | Liver, Breast, Uterus, Brain | 2-hydroxyestradiol, 4-hydroxyestradiol (Catechol Estrogens), 16α-hydroxyestrone | The C2 and C4 hydroxylation pathways are major routes in the liver. pharmgkb.org CYP1A1 is a primary enzyme for estradiol hydroxylation. researchgate.net The ratio of metabolites from different pathways (e.g., 2-hydroxylation vs. 16-hydroxylation) is a key area of investigation in cancer research. nih.govnih.gov |

| Oxidation (Dehydrogenation) | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Liver, Adipose Tissue, Breast | Estrone | This is a reversible reaction, creating an equilibrium between estradiol and the less potent estrone. pharmgkb.org Subcutaneous adipose tissue is more efficient at converting estrone to estradiol than visceral tissue. oup.com |

| Conjugation (Sulfation) | Sulfotransferases (SULTs) | Liver | Estradiol sulfate, Estrone sulfate | Sulfation is a major pathway for inactivating estrogens and preparing them for excretion. pharmgkb.org Estrone sulfate can act as a reservoir and be converted back to estrone in peripheral tissues. oup.com |

| Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) | Liver, Intestine | Estradiol glucuronide, Estrone glucuronide | Glucuronidation increases the water solubility of estrogens, facilitating their elimination via urine and bile. pharmgkb.orgdrugbank.com |

| Methylation | Catechol-O-methyltransferase (COMT) | Liver | 2-methoxyestradiol, 4-methoxyestradiol | This pathway metabolizes the catechol estrogens formed during hydroxylation. Methoxy-derivatives are thought to have beneficial effects, while hydroxylated metabolites may contribute to DNA damage. pharmgkb.org |

Comparative Metabolomics with Stable Isotope Labeling

Comparative metabolomics aims to identify and quantify differences in metabolite profiles between different biological states, such as healthy versus diseased or treated versus untreated. isotope.com Stable isotope labeling, using tracers like this compound, is a cornerstone of modern quantitative metabolomics. doi.orgnih.gov In this approach, one experimental group can be exposed to the labeled compound while the control group receives the unlabeled version. By comparing the mass spectra of samples from both groups, researchers can accurately quantify changes in the flux through specific metabolic pathways. nih.gov this compound is also frequently used as an internal standard in mass spectrometry assays to ensure precise quantification of endogenous estradiol and its metabolites across different samples. nih.gov

A key application of this methodology is in studying how various conditions affect estrogen metabolism. For example, a study on postmenopausal women exposed prenatally to diethylstilbestrol (B1670540) (DES) compared their estrogen metabolite profiles to unexposed women. nih.gov The findings suggested that DES-exposed women had relatively less metabolism of parent estrogens down the 2-hydroxylation pathway compared to the 16-hydroxylation pathway. nih.gov This is significant because a lower ratio of 2-hydroxylated to 16-hydroxylated metabolites has been associated with an increased risk of postmenopausal breast cancer. nih.gov

Another comparative study analyzed estrogen metabolite levels in the breast tissue versus the urine of women with primary breast cancer. nih.gov The results showed that the levels of parent estrogens (estrone and 17β-estradiol) were significantly higher in breast tissue than in urine, while the products of the 2- and 16-hydroxylation pathways were lower in tissue. nih.gov This suggests rapid conjugation and excretion of these metabolites. nih.gov Interestingly, the crucial 2/16 hydroxylation ratio was found to be similar in both urine and breast tissue, suggesting that urinary measurements can be a good proxy for this specific metabolic balance in the breast. nih.gov

Furthermore, metabolomics studies in animal models, such as ovariectomized rats, have been used to investigate the metabolic changes induced by estrogen deficiency. amegroups.cn These studies identified a series of potential biomarkers related to obesity, involving disturbances in glucose, lipid, and amino acid metabolism, which are linked to the lack of estrogen. amegroups.cn The use of this compound in such models allows for precise tracing of how estrogen replacement would alter these metabolic pathways, providing insights into its regulatory role in energy metabolism. insidescientific.comamegroups.cn

| Study Focus | Groups Compared | Key Findings | Implication | Reference |

|---|---|---|---|---|

| Effect of Endocrine Disruptors | Postmenopausal women prenatally exposed to Diethylstilbestrol (DES) vs. Unexposed women. | DES-exposed women showed lower ratios of 2-hydroxylation pathway metabolites to parent estrogens (path2:parent) and to 16-hydroxylation pathway metabolites (path2:path16). | Prenatal DES exposure may permanently alter estrogen metabolism in a way that is associated with increased breast cancer risk later in life. | nih.gov |

| Tissue-Specific Metabolism | Breast cancer tissue vs. Urine from the same patients. | Parent estrogen (estrone, estradiol) levels were higher in tissue. Metabolite levels (2- and 16-hydroxylation pathways) were lower in tissue than in urine. The 2/16 metabolite ratio was similar in both. | Demonstrates significant local metabolism within breast tissue. The urinary 2/16 ratio may serve as a valid biomarker for the metabolic profile within the breast. | nih.gov |

| Adipose Tissue Metabolism | Subcutaneous adipose tissue vs. Visceral adipose tissue in postmenopausal women. | Subcutaneous tissue had a higher rate of converting estrone to estradiol. Visceral tissue had higher estrone concentrations, which correlated with BMI. | Different fat depots have distinct roles in estrogen metabolism, which may contribute to obesity-related diseases. | oup.com |

| Estrogen Deficiency | Ovariectomized (OVX) rats vs. Sham-operated rats. | OVX rats showed elevated levels of cholesterol, glucose, and certain amino acids, with attenuated TCA cycle activity, indicating widespread metabolic disruption. | Estrogen deficiency leads to obesity through profound changes in glucose, lipid, and energy metabolism pathways. | amegroups.cn |

Research on Estradiol 13c6 in Pharmacokinetics and Distribution in Non Human Models

Pharmacokinetic Study Design and Methodology in Animal Models (e.g., Rodents)

Pharmacokinetic (PK) studies in animal models, most commonly rodents like rats and mice, are fundamental to understanding the behavior of a compound in a biological system. bienta.neteuropa.eu The design of these studies can vary significantly depending on the research objectives but generally involves administering the compound and collecting biological samples over a series of time points to measure its concentration. bienta.netnih.gov

A typical PK study in rodents might involve several key design elements:

Animal Models: Sprague-Dawley and Wistar rats are common choices for estradiol (B170435) pharmacokinetic studies. bienta.netoup.compan.olsztyn.pl Ovariectomized rodents are frequently used to eliminate the cyclical influence of endogenous ovarian hormones, providing a more stable baseline for evaluating exogenous estradiol. oup.comfrontiersin.org

Routes of Administration: To assess bioavailability and clearance, studies often compare intravenous (IV) administration with other routes like oral (PO) gavage or subcutaneous implantation. bienta.netoup.com IV administration provides a direct measure of systemic clearance and volume of distribution. pan.olsztyn.pl

Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-dose) to construct a plasma concentration-time curve. bienta.netpan.olsztyn.pl In addition to blood, tissues of interest such as the liver, brain, and reproductive organs may be collected for distribution analysis. oup.comnih.gov

Analytical Methods: The quantification of estradiol and its metabolites in plasma and tissue homogenates is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bienta.netnih.govnih.gov In this context, stable isotope-labeled internal standards like Estradiol-13C6 are essential. oup.com Their use corrects for variations during sample preparation and analysis, ensuring high accuracy and precision in the quantification of the unlabeled drug. researchgate.net For instance, a study on bisphenol A in Sprague Dawley rats utilized ¹³C₆-E2 as an internal standard for the LC/MS/MS analysis of estradiol levels in serum. oup.com

The primary pharmacokinetic parameters calculated from the concentration-time data include the maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½). europa.eunih.govpan.olsztyn.pl

| Parameter | Description | Relevance in Estradiol Studies |

|---|---|---|

| Animal Model | Species and strain used (e.g., Sprague-Dawley rat). bienta.net | Choice impacts metabolism and distribution due to species-specific physiology. oup.com |

| Administration Route | Method of drug delivery (e.g., intravenous, oral). europa.eu | Determines bioavailability and first-pass metabolism effects. inchem.org |

| Sampling | Collection of blood and tissues at various time points. bienta.net | Enables construction of concentration-time profiles to calculate PK parameters. pan.olsztyn.pl |

| Analytical Method | Technique for drug quantification (e.g., LC-MS/MS). nih.gov | Use of this compound as an internal standard ensures accurate measurement. oup.com |

| Calculated Parameters | AUC, Cmax, t½, Clearance, Volume of Distribution. europa.eu | Quantify the absorption, distribution, and elimination kinetics of estradiol. oup.com |

Analysis of Estradiol and Metabolite Distribution in Non-Human Tissues and Fluids

Following administration, estradiol distributes throughout the body, with concentrations varying significantly among different tissues and fluids. oup.cominchem.org Studies in non-human models, such as rats, have been crucial for mapping this distribution. After intravenous administration in ovariectomized rats, estradiol concentrations have been measured in plasma, uterus, and pituitary tissues. oup.com Research shows that tissue concentrations of estradiol are often higher than those in plasma. inchem.org

The use of isotopically labeled estradiol is particularly advantageous for these distribution and metabolism studies. nih.govnih.gov It allows researchers to distinguish the administered (exogenous) hormone from the naturally present (endogenous) hormone and to trace the formation and location of various metabolites. nih.govresearchgate.net Key metabolites of estradiol include estrone (B1671321) and estriol (B74026), as well as conjugated forms like glucuronides and sulfates, which are primarily formed in the liver. fao.orgdrugbank.com

In rat models, the liver shows a high concentration of estradiol, especially after oral administration, indicating significant first-pass metabolism. inchem.org Other tissues where estradiol distribution is prominent include the kidney, brain, and adipose tissue. oup.comfrontiersin.orginchem.org For example, a study using a chemical delivery system for estradiol (E2-CDS) in rats showed sustained levels of its oxidized metabolite in the brain, demonstrating brain-targeted delivery. nih.gov In cattle, studies with radiolabeled estradiol have identified estradiol-17α and estrone as major metabolites in muscle, fat, kidney, and liver. fao.org

| Tissue/Fluid | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Plasma | Rat | Serves as the primary fluid for measuring concentration-time curves. oup.com | oup.com |

| Liver | Rat, Cattle | High concentration of estradiol and its metabolites, indicating a primary site of metabolism. inchem.orgfao.org | inchem.orgfao.org |

| Uterus & Pituitary | Rat | High uptake due to estrogen receptor content, influencing elimination kinetics. oup.com | oup.com |

| Brain | Rat | Estradiol crosses the blood-brain barrier; targeted delivery systems can achieve sustained brain levels. nih.gov | nih.gov |

| Adipose Tissue | Rodents | Functions as a site for estrogen storage and synthesis. frontiersin.org | frontiersin.org |

| Kidney | Rat, Cattle | Site of accumulation of estradiol and its metabolites, involved in excretion. inchem.orgfao.org | inchem.orgfao.org |

Investigation of Metabolic Clearance Rates in Non-Human Systems

Metabolic clearance rate (MCR) is a pharmacokinetic parameter that quantifies the volume of blood or plasma completely cleared of a drug per unit of time. It is crucial for understanding how efficiently the body eliminates a substance like estradiol. Investigations into the MCR of estradiol have been conducted in various species.

Studies using constant infusion of radiolabeled estradiol have been employed to measure MCR. nih.govnih.gov In rats, a physiologically based pharmacokinetic (PBPK) model was developed to describe estradiol's uptake, distribution, and clearance. oup.com This model estimated an intrinsic hepatic clearance of 1.0 L/h and an extrahepatic clearance of 0.1 L/h in intact female rats. oup.com In male rats, the intrinsic clearance was higher at 3.0 L/h. oup.com Another study in ovariectomized rats reported a total clearance of 154 mL/min per kg bw after intragastric administration. inchem.org

These studies reveal that clearance is influenced by factors such as sex, route of administration, and the extent of plasma protein binding. oup.cominchem.org For instance, the extensive first-pass metabolism after oral administration leads to a lower bioavailability compared to intravenous injection. inchem.org The use of stable isotope-labeled tracers like this compound is critical in these studies to accurately measure the clearance of the administered drug without interference from endogenous hormones. nih.govnih.gov

Development and Pharmacokinetic Evaluation of Estradiol-Releasing Systems in Animal Models

To achieve sustained and controlled hormone levels for therapeutic or research purposes, various estradiol-releasing systems have been developed and evaluated in animal models. nih.gov These systems aim to improve reliability and reproducibility in preclinical studies by maintaining steady-state plasma concentrations. nih.govresearchgate.net

Examples of such systems evaluated in non-human models include:

Slow-Releasing Implants: Subcutaneous implants, such as matrix pellets and reservoir implants, have been compared in mice for their ability to release estradiol over 60 days. nih.govresearchgate.net Reservoir implants were found to provide a more controlled release with less interindividual variability compared to matrix pellets. nih.govresearchgate.net These are often used in studies of estrogen-dependent cancers, like MCF-7 xenografts in mice. nih.govcancer.gov

Intravaginal Rings (IVRs): Novel IVRs made of ethylene-vinyl acetate (B1210297), designed to release both estradiol and progesterone, were tested in ovariectomized sheep. darebioscience.com The study demonstrated sustained release of both hormones over a 28-day period, and the delivery system was well-tolerated. darebioscience.com

In Situ Gelling Systems: For topical applications, an ion-activated in situ gel-forming eye drop for estradiol delivery has been developed. plos.org In vitro tests showed that the formulation formed a gel when mixed with simulated tear fluid and released 80% of the drug over 8 hours, suggesting its potential for further investigation in animal models for preventing age-related cataracts. plos.org

In all these evaluations, pharmacokinetic analysis is essential to confirm that the delivery system achieves the desired release kinetics and resulting plasma concentrations. The use of highly sensitive analytical methods, supported by internal standards like this compound, is fundamental to the successful pharmacokinetic characterization of these advanced delivery systems.

Estradiol 13c6 in Molecular and Cellular Research

Estrogen Receptor Binding Affinity Investigations (using labeled ligands)